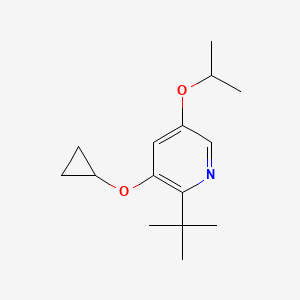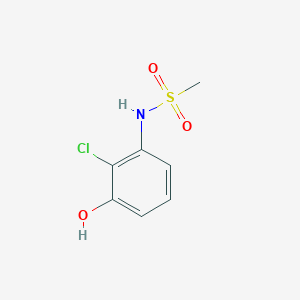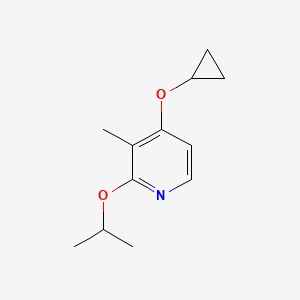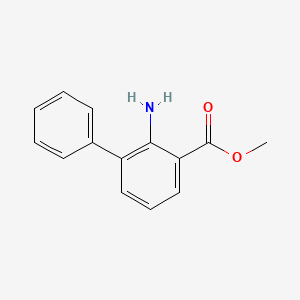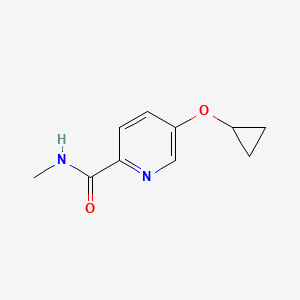
5-Cyclopropoxy-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group and a methyl group attached to the nitrogen atom. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Formation of Acid Chloride: 2-Picolinic acid is treated with thionyl chloride (SOCl2) in the presence of sodium bromide (NaBr) and chlorobenzene to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with a solution of methylamine in methanol to yield N-methylpicolinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamides.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition disrupts the mitotic process, leading to the suppression of cancer cell proliferation .
類似化合物との比較
Similar Compounds
N-Methylpicolinamide-4-thiol: Exhibits similar anticancer properties but with different molecular targets.
N-Cyclopropyl-5-(cyclopropylmethoxy)-6-methylpicolinamide: Another derivative with potential biological activities.
Uniqueness
5-Cyclopropoxy-N-methylpicolinamide is unique due to its specific structural features, such as the cyclopropoxy group, which may confer distinct biological activities and chemical reactivity compared to other picolinamide derivatives.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-5-4-8(6-12-9)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13) |
InChIキー |
WTJPUWRIVCTYMI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=C(C=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



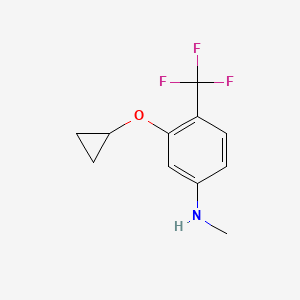
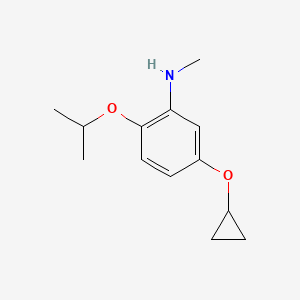
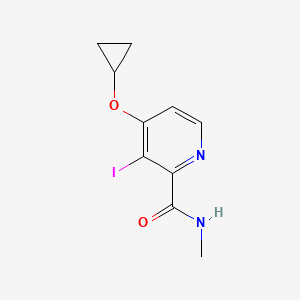
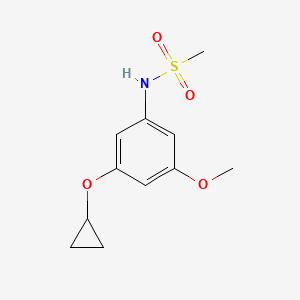
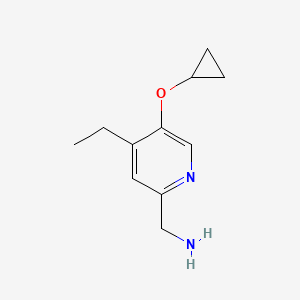
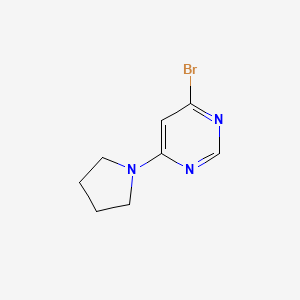
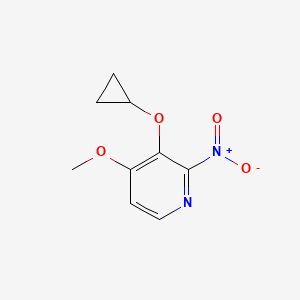
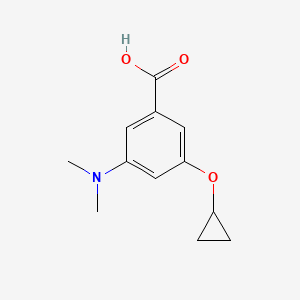
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
